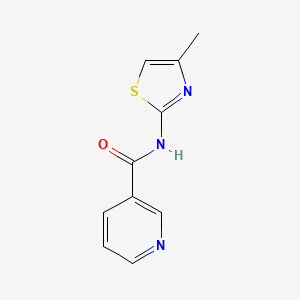![molecular formula C9H17NO2 B6617406 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol CAS No. 1508903-22-7](/img/structure/B6617406.png)
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (AMCO) is an organic compound that is widely used in the synthesis of a variety of chemical compounds. It is a versatile reagent and has been used in a number of research and industrial applications. It is an important intermediate in the synthesis of drugs, polymers, and other materials. In
Scientific Research Applications
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of drugs, polymers, and other materials. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it has been used in the synthesis of polymers, such as polystyrene and polystyrene-b-poly(ethylene oxide) copolymers.
Mechanism of Action
The mechanism of action of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol is not fully understood. It is believed to act as a proton donor, which helps to facilitate the formation of a variety of chemical compounds. Additionally, it may act as an electron-withdrawing group, which can help to increase the reactivity of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. In particular, it has been shown to increase the rate of metabolism of certain drugs and other compounds. Additionally, it may have some effects on the synthesis and degradation of proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in laboratory experiments is its versatility. It can be used as a starting material in the synthesis of a variety of compounds and can be used in a variety of reactions. Additionally, it is relatively inexpensive and readily available. The main limitation of using 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in laboratory experiments is that it can be difficult to control the reaction conditions and the product yield can vary.
Future Directions
There are a number of potential future directions for the use of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in research and industrial applications. One potential direction is the use of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it could be used in the synthesis of polymers, such as polystyrene and polystyrene-b-poly(ethylene oxide) copolymer. It could also be used in the synthesis of drugs, such as antibiotics and antivirals. Finally, it could be used in the synthesis of materials, such as coatings and adhesives.
Synthesis Methods
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol can be synthesized in a variety of ways. The most common method is the reaction of cyclobutanol with an amine in the presence of sulfuric acid. This reaction produces an amine-sulfonate, which can be further reacted with an aldehyde to produce 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol. Other methods for producing 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol include the reaction of cyclobutene and aldehyde in the presence of a catalyst, and the reaction of cyclobutanol and an amine in the presence of an acid catalyst.
properties
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8(2-1-3-8)9(11)4-5-12-7-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNSVATUXXCBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)





![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)




